L-AP4 monohydrate
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Overview
Description
It acts as a group-selective agonist for the group III metabotropic glutamate receptors, specifically targeting mGluR 4, mGluR 6, mGluR 7, and mGluR 8 . This compound is particularly significant in the study of these receptors and their various functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-AP4 monohydrate is synthesized through a series of chemical reactions involving the introduction of amino and phosphono groups to a butyric acid backbone. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a suitable butyric acid derivative.
Amination: Introduction of the amino group to the butyric acid derivative.
Phosphonation: Introduction of the phosphono group to the aminobutyric acid derivative.
Purification: The final product is purified through crystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated purification systems are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-AP4 monohydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The phosphono group can be reduced to form different derivatives.
Substitution: The amino and phosphono groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified amino and phosphono groups. These derivatives are used to study the structure-activity relationship and enhance the compound’s efficacy.
Scientific Research Applications
L-AP4 monohydrate is widely used in scientific research due to its specific action on group III metabotropic glutamate receptors. Its applications include:
Chemistry: Used as a model compound to study the reactivity of amino and phosphono groups.
Biology: Employed in the study of neurotransmission and synaptic plasticity.
Industry: Utilized in the development of new drugs targeting metabotropic glutamate receptors.
Mechanism of Action
L-AP4 monohydrate exerts its effects by acting as an agonist for group III metabotropic glutamate receptors. It binds to these receptors and activates them, leading to the inhibition of neurotransmitter release. This action is mediated through a G-protein-coupled mechanism that involves the inhibition of calcium currents and synaptic transmission . The molecular targets include mGluR 4, mGluR 6, mGluR 7, and mGluR 8, and the pathways involved are primarily related to the modulation of synaptic activity.
Comparison with Similar Compounds
L-AP4 monohydrate is unique in its specific action on group III metabotropic glutamate receptors. Similar compounds include:
D-AP4: Another agonist for metabotropic glutamate receptors but with different selectivity.
L-AP3: A related compound with similar structure but different receptor affinity.
L-AP5: Known for its action on different subtypes of glutamate receptors.
These compounds are compared based on their receptor selectivity, potency, and efficacy. This compound stands out due to its high specificity and potency for group III metabotropic glutamate receptors .
Properties
IUPAC Name |
(2S)-2-amino-4-phosphonobutanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P.H2O/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);1H2/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXJAZYNVPZMRL-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CP(=O)(O)O)[C@@H](C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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